Cas no 1188-21-2 (N-Acetyl-L-(-)-leucine)

N-Acetyl-L-(-)-leucine 化学的及び物理的性質
名前と識別子
-
- N-Acetyl-L-leucine
- Ac-Leu-OH
- (S)-2-Acetamido-4-methylpentanoic acid
- (S)-2-Acetylamino-4-methyl-pentanoic acid
- N-Acetyl-L-(-)-leucine
- (S)-N-Acetylleucine
- N-Ac-leu-OH
- Leucine,N-acetyl-, L- (8CI)
- Acetyl-L-leucine
- Acetylleucine
- N-Acetylleucine
- N-acetyl-leucine
- N-acetyl-Leu
- Leucine, N-acetyl-, L-
- n-acetyl-L-leucin
- Leucine, N-acetyl-
- (2S)-2-acetamido-4-methylpentanoic acid
- acetyl leucine
- E915HL7K2O
- (2S)-2-(acetylamino)-4-methylpentanoic acid
- WXNXCEHXYPACJF-ZETCQYMHSA-N
- (2S)-2-acetamido-4-methyl-pentanoic acid
- DSSTox_CID_2
- A0098
- Spectrum_001313
- Tox21_111362
- AB00513952
- KBio2_006929
- AM20080126
- BSPBio_000712
- SPBio_002921
- Spectrum3_001480
- NS00014888
- HMS548M13
- BB 0256992
- BRD-K27406233-001-05-1
- FD20066
- N-ACETYL-L-LEUCINE [USP-RS]
- Tox21_111362_1
- ACETYLLEUCINE, L-
- C02710
- N-acetyl-(L)-leucine
- HMS3714D14
- M03063
- Spectrum2_000475
- DivK1c_001317
- L-Leucine, N-acetyl-
- BPBio1_000784
- HMS501P04
- L-Acetylleucine
- KBioSS_001793
- Pharmakon1600-01502001
- ACETYLLEUCINE, (S)-
- KBio3_002539
- HMS1570D14
- CAS-1188-21-2
- CDS1_000277
- NINDS_000622
- Prestwick3_000896
- KBioGR_000471
- MFCD00065131
- Q63395724
- N-Acetyl-L-leucine, Vetec(TM) reagent grade, 98%
- AKOS010400978
- Z756438860
- NALL
- EN300-131928
- NCGC00016567-05
- DTXCID4025870
- HMS1921B16
- Spectrum5_001242
- SBI-0051693.P002
- NSC758152
- NSC 206316
- NCGC00016567-01
- KBio1_000622
- NCGC00016567-02
- KBio2_001793
- MS-20482
- SPBio_000610
- BSPBio_003039
- CHEMBL56021
- AB00052251_03
- DivK1c_000622
- N-Acetyl-L-leucine, ReagentPlus(R), 99%
- s3109
- DTXSID6045870
- CHEBI:17786
- CS-0007651
- SCHEMBL282372
- AC-22375
- 1188-21-2
- Maybridge1_002565
- Prestwick2_000896
- NCGC00094935-01
- HY-59291
- Prestwick1_000896
- UNII-E915HL7K2O
- n-acetyl leucine
- acetyl-leucine
- Prestwick0_000896
- Spectrum4_000036
- CCG-40254
- NSC-206316
- SPECTRUM1502001
- NCGC00016567-03
- EINECS 214-706-3
- A-1460
- IDI1_000622
- HMS2097D14
- KBio2_004361
- AKOS000302149
- SMR001306703
- MLS002207045
- N-ACETYL-DL-LEUCINE
- BRD-K27406233-001-07-7
-
- MDL: MFCD00065131
- インチ: 1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
- InChIKey: WXNXCEHXYPACJF-ZETCQYMHSA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])[H])=O)=O
- BRN: 1724849
計算された属性
- せいみつぶんしりょう: 173.10500
- どういたいしつりょう: 173.105193
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: 白色微粉結晶。
- 密度みつど: 1.1599 (rough estimate)
- ゆうかいてん: 187-190 °C (lit.)
- ふってん: 369.7°C at 760 mmHg
- フラッシュポイント: 177.4℃
- 屈折率: -22 ° (C=5, EtOH)
- すいようせい: 0.81 g/100 mL (20 ºC)
- PSA: 66.40000
- LogP: 1.01270
- FEMA: 2706
- ようかいせい: 水、酸、有機溶媒に可溶である。
- 光学活性: [α]25/D −23±3°, c = 2 in ethanol
- ひせんこうど: -24.5 º (c=4, MeOH)
- じょうきあつ: 0.0±1.8 mmHg at 25°C
N-Acetyl-L-(-)-leucine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- TSCA:Yes
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Sealed in dry,Room Temperature
N-Acetyl-L-(-)-leucine 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-Acetyl-L-(-)-leucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131928-100.0g |
(2S)-2-acetamido-4-methylpentanoic acid |
1188-21-2 | 95% | 100g |
$72.0 | 2023-04-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017831-500g |
N-Acetyl-L-(-)-leucine |
1188-21-2 | 98% | 500g |
¥180 | 2023-09-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017831-5g |
N-Acetyl-L-(-)-leucine |
1188-21-2 | 98% | 5g |
¥28 | 2023-09-10 | |
Enamine | EN300-131928-0.5g |
(2S)-2-acetamido-4-methylpentanoic acid |
1188-21-2 | 95% | 0.5g |
$21.0 | 2023-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013106-1000g |
Vinyltrimethylsilane |
1188-21-2 | >98% | 1000g |
¥293.0 | 2023-09-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013106-100g |
7-Bromo-1-heptene |
1188-21-2 | >98% | 100g |
¥31.0 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YA0082-25g |
N-Acetyl-L-(-)-leucine |
1188-21-2 | ≥99% | 25g |
¥80元 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N800110-500g |
N-Acetyl-L-leucine |
1188-21-2 | 98% | 500g |
¥336.00 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4798-500 mg |
N-Acetyl-L-leucine |
1188-21-2 | 99.21% | 500MG |
¥395.00 | 2022-02-28 | |
AAPPTec | AAL101-25g |
Ac-Leu-OH |
1188-21-2 | 25g |
$60.00 | 2024-07-20 |
N-Acetyl-L-(-)-leucine 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
N-Acetyl-L-(-)-leucineに関する追加情報
Recent Advances in N-Acetyl-L-(-)-leucine (CAS 1188-21-2) Research: Therapeutic Potential and Mechanisms
N-Acetyl-L-(-)-leucine (CAS 1188-21-2), a modified amino acid derivative, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, known for its enantiomeric purity and metabolic stability, has been the subject of multiple preclinical and clinical studies aimed at elucidating its pharmacological properties and therapeutic efficacy. The latest research highlights its role in addressing neurological disorders, metabolic dysregulation, and rare genetic diseases, positioning it as a promising candidate for further drug development.
Recent studies have focused on the molecular mechanisms underlying the therapeutic effects of N-Acetyl-L-(-)-leucine. For instance, a 2023 publication in the Journal of Neurochemistry demonstrated that this compound modulates mitochondrial function and reduces oxidative stress in neuronal cells, offering neuroprotective benefits in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, its ability to cross the blood-brain barrier efficiently has made it a focal point for research into rare metabolic disorders like Tay-Sachs disease, where it has shown potential in improving motor function and slowing disease progression.
In the realm of clinical applications, a Phase II trial published in early 2024 investigated the efficacy of N-Acetyl-L-(-)-leucine in patients with spinocerebellar ataxia (SCA). The results indicated significant improvements in ataxia symptoms and quality of life metrics, with minimal adverse effects. These findings are particularly noteworthy given the lack of effective treatments for SCA, underscoring the compound's potential as a first-in-class therapy. Furthermore, pharmacokinetic studies have confirmed its favorable safety profile, supporting its advancement into larger-scale clinical trials.
Beyond neurology, research has also explored the role of N-Acetyl-L-(-)-leucine in metabolic regulation. A study in Cell Metabolism (2023) revealed its involvement in enhancing insulin sensitivity and glucose uptake in skeletal muscle, suggesting potential applications for metabolic syndrome and type 2 diabetes. These multifaceted benefits highlight the compound's versatility and the need for continued investigation into its broader therapeutic uses.
In conclusion, the growing body of evidence surrounding N-Acetyl-L-(-)-leucine (CAS 1188-21-2) underscores its significant potential across multiple therapeutic areas. From neuroprotection to metabolic regulation, its unique pharmacological properties make it a compelling subject for ongoing and future research. As clinical trials progress and mechanistic insights deepen, this compound may soon transition from a research focus to a clinically viable treatment option, addressing unmet medical needs in diverse patient populations.
1188-21-2 (N-Acetyl-L-(-)-leucine) 関連製品
- 96-81-1(N-Acetyl-L-valine)
- 98-79-3(L-Pyroglutamic acid)
- 869-19-2(Glycyl-L-leucine)
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 99-15-0(Acetylleucine)
- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)
- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)
- 1946-82-3(Na-Acetyl-L-Lysine)
- 2490-97-3(Aceglutamide)
- 3067-19-4(N-Acetyl-DL-Valine)

